molecular formula C28H28N2O4S B301449 ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301449
M. Wt: 488.6 g/mol
InChI Key: OOOZSHIUIVUHLU-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, a programmed cell death mechanism, in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. In the case of Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which helps to protect cells from oxidative damage. Additionally, it has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate in lab experiments is its potent anti-cancer activity. This makes it an excellent candidate for testing against various cancer cell lines. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate. One potential area of research is the development of new analogs of this compound that exhibit even greater anti-cancer activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease. Finally, research is needed to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate involves the reaction of 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde, ethyl cyanoacetate, 4-ethoxyaniline, and 2-thiophenecarboxylic acid in the presence of a catalyst. The reaction yields the desired compound, which can be purified via column chromatography.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has shown promising results in various scientific research applications. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has also shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.

properties

Product Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O4S/c1-5-33-23-14-12-21(13-15-23)29-27-25(28(32)34-6-2)26(31)24(35-27)17-20-16-18(3)30(19(20)4)22-10-8-7-9-11-22/h7-17,29H,5-6H2,1-4H3/b24-17-

InChI Key

OOOZSHIUIVUHLU-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)C(=O)OCC

Origin of Product

United States

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